molecular formula C16H18N2O B1266035 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide CAS No. 6370-19-0

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide

Cat. No.: B1266035
CAS No.: 6370-19-0
M. Wt: 254.33 g/mol
InChI Key: RUEOLHBWSOMCKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide typically involves the reaction of 2,4-dimethylaniline with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

The process would be optimized for yield and purity, with additional steps for purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications, particularly in the study of protein interactions and enzyme activity .

Properties

IUPAC Name

3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-10-4-7-15(12(3)8-10)18-16(19)13-6-5-11(2)14(17)9-13/h4-9H,17H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEOLHBWSOMCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213105
Record name 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
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Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-19-0
Record name 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6370-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Tolu-2', 3-amino-
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Record name p-Tolu-2', 3-amino-
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Record name 3-Amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
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Record name 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide
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